SGC-iMLLT

Übersicht

Beschreibung

SGC-iMLLT ist ein First-in-Class-Chemischesonden und ein potenter, selektiver Inhibitor von MLLT1/3-Histon-Interaktionen. Es hat eine hohe Bindungsaktivität gegenüber der MLLT1 YEATS-Domäne und der MLLT3 YEATS-Domäne gezeigt, was es zu einem wertvollen Werkzeug in der epigenetischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung spezifischer Zwischenprodukte beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensationsreaktionen gebildet.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre Bindungsaffinität und Selektivität zu verbessern.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken hergestellt. Der Produktionsprozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, um reduzierte Formen zu ergeben.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate mit verschiedenen funktionellen Gruppen ergeben, während die Reduktion reduzierte Formen mit veränderten chemischen Eigenschaften erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Epigenetische Forschung: Es wird verwendet, um die Rolle von MLLT1 und MLLT3 bei Histon-Interaktionen und Genregulation zu untersuchen.

Krebsforschung: this compound wird in der Forschung zu akuter myeloischer Leukämie und anderen Krebsarten eingesetzt, um die Rolle von MLLT1/3 bei der Onkogenese zu verstehen.

Arzneimittelentwicklung: Die Verbindung dient als chemische Sonde in der Arzneimittelentwicklung, die auf epigenetische Regulatoren abzielt.

Biologische Studien: This compound wird verwendet, um die biologischen Funktionen von MLLT1 und MLLT3 in verschiedenen zellulären Prozessen zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die Interaktion zwischen MLLT1/3 und Histonen hemmt. Die Verbindung bindet an die YEATS-Domäne von MLLT1 und MLLT3 und verhindert deren Interaktion mit Histonacetylierungsmarkierungen. Diese Hemmung stört die Rekrutierung der Transkriptionsmaschinerie an Zielgene, was zu einer veränderten Genexpression führt. Die primären molekularen Ziele von this compound sind die YEATS-Domänen von MLLT1 und MLLT3 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SGC-iMLLT is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of this compound is formed through a series of condensation reactions.

Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using standard organic synthesis techniques. The production process involves careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

SGC-iMLLT undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: This compound can participate in substitution reactions where specific functional groups are replaced with others

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .

Wissenschaftliche Forschungsanwendungen

Epigenetic Research

SGC-iMLLT serves as a valuable tool for investigating the role of MLLT1 and MLLT3 in histone interactions and gene regulation. It has been shown to decrease the expression of oncogenes such as MYC when applied to leukemia cells at concentrations around 1 µM .

Cancer Research

The compound has been employed in studies focused on acute myeloid leukemia (AML) and other cancers. Notably, this compound demonstrated selective inhibition against various cancer cell lines, particularly those harboring MLL-ENL fusion proteins. For instance, treatment with this compound significantly reduced cell proliferation in sensitive leukemia cell lines .

Drug Discovery

As a chemical probe, this compound aids in the discovery of new therapeutic agents targeting epigenetic regulators. Its high selectivity over other human YEATS domain proteins makes it an essential compound for developing novel inhibitors for therapeutic purposes .

Case Studies

| Study | Findings | Cell Line Tested | Concentration | Outcome |

|---|---|---|---|---|

| Study 1 | This compound showed significant binding affinity (KD: 129 nM) to MLLT1 YEATS domain. | MV-4-11 (AML) | 1 µM | Decreased MYC expression |

| Study 2 | Inhibition of histone interactions led to reduced proliferation in HGC-27 cells. | HGC-27 (gastric cancer) | 19 µM | Suppressed cell growth |

| Study 3 | This compound engaged cellular targets confirmed via NanoBRET and CETSA assays. | HEK293 (human embryonic kidney) | 10 µM | Confirmed target engagement |

Pharmacokinetics and Stability

This compound exhibits moderate metabolic stability with a half-life of approximately 53 minutes in human hepatocytes . However, its short half-life limits its application in in vivo studies, necessitating further optimization for therapeutic use .

Wirkmechanismus

SGC-iMLLT exerts its effects by selectively inhibiting the interaction between MLLT1/3 and histones. The compound binds to the YEATS domain of MLLT1 and MLLT3, preventing their interaction with histone acetylation marks. This inhibition disrupts the recruitment of transcriptional machinery to target genes, leading to altered gene expression. The primary molecular targets of this compound are the YEATS domains of MLLT1 and MLLT3 .

Vergleich Mit ähnlichen Verbindungen

SGC-iMLLT ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor von MLLT1/3-Histon-Interaktionen. Ähnliche Verbindungen umfassen:

dBET57: Ein selektiver PROTAC-Degrader von BRD4.

YUKA1: Ein spezifischer KDM5A-Inhibitor.

Chemische Sonde 92: Ein weiterer potenter Inhibitor von YEATS-Domänen-Interaktionen .

This compound zeichnet sich durch seine hervorragende Selektivität gegenüber anderen menschlichen YEATS-Domänenproteinen und Bromodomänen aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von MLLT1 und MLLT3 in der epigenetischen Regulation macht .

Biologische Aktivität

SGC-iMLLT is a selective inhibitor targeting the YEATS domains of MLLT1 and MLLT3, which are implicated in various cancers, particularly acute myeloid leukemia (AML). This compound was developed as a chemical probe to explore the biological functions associated with these proteins and their potential as therapeutic targets.

This compound functions by disrupting the interaction between MLLT proteins and histones, specifically targeting the YEATS domains. This inhibition is critical because MLLT1 and MLLT3 play significant roles in the regulation of gene expression through their interactions with acetylated lysine residues on histones. The compound exhibits excellent selectivity over other YEATS proteins (YEATS2/4) and bromodomains, making it a valuable tool for studying MLLT1/3 biology .

Potency and Selectivity

In various assays, this compound has demonstrated potent inhibitory effects:

- AlphaScreen Competition Assay : IC50 values for MLLT1 and MLLT3 were reported at 0.15 µM and 0.254 µM, respectively .

- NanoBRET Assay : Average IC50 value of 0.5 μM (±0.12) was observed in cellular target engagement studies, confirming its effectiveness in a biological context .

The selectivity profile indicates that this compound does not significantly inhibit other tested bromodomains or kinases, which is essential for minimizing off-target effects in therapeutic applications .

Case Studies

-

Acute Myeloid Leukemia (AML) :

- Research involving CRISPR/Cas9 technology demonstrated that knocking out MLLT1 led to significant reductions in cell proliferation and invasiveness in AML cell lines. Ectopic expression of native MLLT1 restored these phenotypes, underscoring the importance of this protein in AML pathology .

- The use of this compound in these studies highlighted its potential as a therapeutic agent against AML by inhibiting MLLT1/3 interactions.

-

Cell Line Studies :

- In vitro studies indicated that this compound exhibited weak potency in certain cancer cell lines like MCF7 but was more effective in AF9-sensitive lines such as HGC-27, where it suppressed proliferation effectively at an IC50 of 19 μM . This suggests that while this compound may not be broadly effective across all cancer types, it holds promise for specific contexts.

Structural Insights

The compound's efficacy is supported by structural studies that reveal how this compound binds to the YEATS domain, effectively displacing natural substrates. X-ray co-crystallization studies have provided insights into the binding interactions, which are crucial for further optimization of the compound .

Comparative Activity

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | MLLT1 | 0.15 | High selectivity for YEATS2/4 |

| NVS-MLLT-1 | MLLT3 | 0.254 | High selectivity across bromodomains |

| Control (NVS-MLLT-C) | None | >30 | No activity |

This table summarizes comparative potency data for this compound and related compounds against their targets, highlighting its strong selective profile .

Eigenschaften

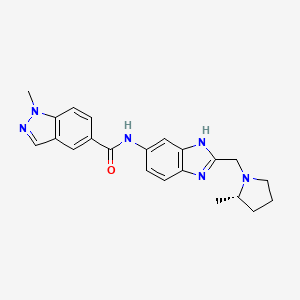

IUPAC Name |

1-methyl-N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]indazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-14-4-3-9-28(14)13-21-25-18-7-6-17(11-19(18)26-21)24-22(29)15-5-8-20-16(10-15)12-23-27(20)2/h5-8,10-12,14H,3-4,9,13H2,1-2H3,(H,24,29)(H,25,26)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNDVASWIHEXCL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.